molecular formula C13H8ClF3N2OS B2806436 2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide CAS No. 1023562-09-5

2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2806436
CAS No.: 1023562-09-5
M. Wt: 332.73
InChI Key: XYSNKIWARHSDIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes compounds like “2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H8ClF3N2OS, and its molecular weight is 332.73 .


Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

  • Glycine Transporter Inhibition : A structurally related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was identified as a potent and orally available glycine transporter 1 inhibitor. It showed favorable pharmacokinetics and increased cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

  • Inhibitors of NF-kappaB and AP-1 Gene Expression : Research on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] showed potential as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The study focused on improving oral bioavailability and cell-based activity (Palanki et al., 2000).

  • Improvement in Synthesis : Another related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, underwent optimization in synthesis conditions. The research focused on reaction conditions and yield improvement, resulting in a high purity product (Song, 2007).

  • Metabolic Pathway Study : A study on 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide revealed insights into its metabolic fate and disposition. This included the identification of major metabolic pathways and the distribution of the compound in the body (Yue et al., 2011).

  • Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide : Research on the synthesis of various N-alkyl-4-chloro-2-pyridine carboxamides from different amines and acids provided insights into the structural confirmation of these compounds (Qing-cai, 2011).

Future Directions

It is expected that many novel applications of trifluoromethylpyridine (TFMP) derivatives, which includes compounds like “2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide”, will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2OS/c14-11-10(2-1-7-18-11)12(20)19-8-3-5-9(6-4-8)21-13(15,16)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSNKIWARHSDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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